molecular formula C3H4Br3NO B14425510 2,2,2-Tribromo-N-methylacetamide CAS No. 79276-49-6

2,2,2-Tribromo-N-methylacetamide

Cat. No.: B14425510
CAS No.: 79276-49-6
M. Wt: 309.78 g/mol
InChI Key: FZZZXPLWKPNZLG-UHFFFAOYSA-N
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Description

2,2,2-Tribromo-N-methylacetamide is a chemical compound with the molecular formula C3H4Br3NO. It is characterized by the presence of three bromine atoms attached to the carbon atom in the acetamide structure. This compound is known for its unique properties and applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Tribromo-N-methylacetamide typically involves the bromination of N-methylacetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms. One common method involves the use of bromine in the presence of a suitable solvent, such as acetic acid, at a low temperature to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where N-methylacetamide is reacted with bromine in a controlled environment. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Tribromo-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield N-methylacetamide derivatives with different functional groups, while reduction reactions may produce partially brominated compounds .

Scientific Research Applications

2,2,2-Tribromo-N-methylacetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,2-Tribromo-N-methylacetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Tribromo-N-methylacetamide is unique due to the presence of three bromine atoms, which impart distinct chemical and physical properties. These properties make it particularly useful in specific synthetic and industrial applications where bromine’s reactivity is advantageous .

Properties

CAS No.

79276-49-6

Molecular Formula

C3H4Br3NO

Molecular Weight

309.78 g/mol

IUPAC Name

2,2,2-tribromo-N-methylacetamide

InChI

InChI=1S/C3H4Br3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8)

InChI Key

FZZZXPLWKPNZLG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(Br)(Br)Br

Origin of Product

United States

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